Technical Analysis of 4-Bromo-5-iodo-1-methylpyrazole: Physicochemical Properties and Synthetic Utility
Technical Analysis of 4-Bromo-5-iodo-1-methylpyrazole: Physicochemical Properties and Synthetic Utility
Abstract
In the fragment-based drug discovery (FBDD) landscape, halogenated heterocycles serve as critical linchpins for expanding chemical space. 4-Bromo-5-iodo-1-methylpyrazole is a high-value scaffold due to its unique "halogen dance" potential—offering orthogonal reactivity profiles at the C4 (bromo) and C5 (iodo) positions. This guide provides a definitive analysis of its molecular weight characteristics, isotopic mass spectrometry signatures, and the mechanistic logic governing its synthesis and chemoselective functionalization.
Part 1: Physicochemical Profile
Molecular Weight Analysis
For precision chemistry, "molecular weight" is an insufficient metric. We must distinguish between the Average Molecular Weight (used for stoichiometry/weighing) and the Monoisotopic Mass (used for high-resolution mass spectrometry).
| Property | Value | Context |
| Molecular Formula | C₄H₄BrIN₂ | Core stoichiometry |
| Average Molecular Weight | 286.90 g/mol | Used for molarity calculations and reagent weighing. |
| Monoisotopic Mass | 285.860 g/mol | Based on ⁷⁹Br (50.7%) and ¹²⁷I (100%). |
| Heavy Atom Count (HAC) | 8 | Critical denominator for Ligand Efficiency (LE) metrics. |
| Calculated LogP (cLogP) | ~2.1 | Lipophilicity indicator; increased by heavy halogens. |
The "Heavy Atom" Penalty in Drug Design
In medicinal chemistry, molecular weight is a proxy for attrition risk. The presence of both Bromine and Iodine significantly inflates the MW without adding carbon scaffold complexity.
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Ligand Efficiency (LE): Defined as
. While 4-bromo-5-iodo-1-methylpyrazole has a high mass (286.90 Da), its low heavy atom count (8) makes it an efficient binder if the halogens participate in specific interactions (e.g., halogen bonding). -
Fragment Rule of 3: This molecule (MW < 300) fits within the "Rule of 3" for fragment libraries, despite the heavy halogens, making it a viable starting point for fragment evolution.
Part 2: Mass Spectrometry & Isotopic Fingerprinting
The presence of a single bromine atom and a single iodine atom creates a distinct spectral signature that serves as a self-validating identification tool during synthesis.
Isotopic Abundance Logic
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Iodine (I): Monoisotopic (
I, 100% natural abundance). -
Bromine (Br): Di-isotopic (
Br : Br 1:1 ratio).
The Spectral Pattern
In a low-resolution Mass Spectrum (MS), you will not see a single peak. You will observe a 1:1 doublet separated by 2 mass units.
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Peak A (M): 286 m/z (Contains
Br + I) -
Peak B (M+2): 288 m/z (Contains
Br + I)
Diagnostic Rule: If the M and M+2 peaks are of equal intensity, the presence of a single bromine is confirmed. If the pattern shifts to 1:2:1 (M, M+2, M+4), a second bromine has been inadvertently introduced.
Figure 1: The 1:1 doublet pattern in Mass Spectrometry arises from the equal probability of Bromine isotopes pairing with the monoisotopic Iodine.
Part 3: Synthetic Architecture & Regioselectivity
Synthesizing 4-bromo-5-iodo-1-methylpyrazole requires navigating the inherent reactivity differences of the pyrazole ring.
The Regiochemistry Paradox
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Electrophilic Aromatic Substitution (EAS): Favors C4 . The electron density is highest here.
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Lithiation (Deprotonation): Favors C5 . The proton at C5 is the most acidic due to the inductive effect of the adjacent nitrogen (N1).
Strategic Synthesis Protocol
To obtain the 4-bromo-5-iodo isomer specifically, one cannot simply "halogenate" 1-methylpyrazole twice with electrophiles, as that would lead to poly-bromination at C4 or steric clashes.
Recommended Route:
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Step 1 (C4 Functionalization): Bromination of 1-methylpyrazole using NBS (N-bromosuccinimide). This locks the C4 position via EAS.
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Step 2 (C5 Functionalization): Directed ortho-lithiation using LDA or n-BuLi at -78°C. The bulky bromine at C4 prevents attack there, and the N1 directs the lithium to C5.
-
Step 3 (Quench): Addition of Iodine (
) to the C5-lithio species.
Figure 2: The synthetic route relies on exploiting the acidity of C5 after blocking C4 with Bromine.
Part 4: Chemoselective Utility (The "Halogen Dance")
The primary value of 4-bromo-5-iodo-1-methylpyrazole lies in its ability to undergo sequential cross-coupling reactions. This is governed by bond dissociation energies (BDE).
Reactivity Hierarchy
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C-I Bond: Weaker (~53 kcal/mol). Reacts FIRST .
-
C-Br Bond: Stronger (~68 kcal/mol). Reacts SECOND .
Experimental Workflow: Sequential Suzuki Coupling
This molecule allows researchers to install two different aryl groups sequentially without protecting groups.
Protocol for Selective C5-Arylation:
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Reagents: 1.0 eq Substrate, 1.1 eq Aryl-Boronic Acid (Ar¹-B(OH)₂).
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Catalyst: Pd(PPh₃)₄ (5 mol%).[1] Note: Avoid highly active catalysts like Pd-XPhos initially to prevent premature Br-coupling.
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Conditions: Mild base (Na₂CO₃), DME/Water, 60°C.
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Result: The Iodine is displaced by Ar¹; the Bromine remains intact.
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Subsequent Step: The product can now be subjected to harsher conditions (higher temp, stronger base) to couple Ar² at the C4-Bromine position.
References
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Molecular Weight & Isotopic Data
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National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." [Link]
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Ligand Efficiency Metrics
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Hopkins, A. L., et al. (2004). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. [Link]
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Halogen Selectivity in Coupling
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Pyrazoles in Medicinal Chemistry
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Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]
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